[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 874959-95-2
VCID: VC7354875
InChI: InChI=1S/C13H11ClO4S/c1-17-10-5-7-11(8-6-10)18-12-3-2-4-13(9-12)19(14,15)16/h2-9H,1H3
SMILES: COC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl
Molecular Formula: C13H11ClO4S
Molecular Weight: 298.74

[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride

CAS No.: 874959-95-2

Cat. No.: VC7354875

Molecular Formula: C13H11ClO4S

Molecular Weight: 298.74

* For research use only. Not for human or veterinary use.

[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride - 874959-95-2

CAS No. 874959-95-2
Molecular Formula C13H11ClO4S
Molecular Weight 298.74
IUPAC Name 3-(4-methoxyphenoxy)benzenesulfonyl chloride
Standard InChI InChI=1S/C13H11ClO4S/c1-17-10-5-7-11(8-6-10)18-12-3-2-4-13(9-12)19(14,15)16/h2-9H,1H3
Standard InChI Key AJOQSSVXIOABPK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a sulfonyl chloride group (–SO₂Cl) with a diaryl ether scaffold. The sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions, while the 4-methoxyphenoxy moiety contributes steric bulk and electronic effects that influence reactivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.874959-95-2
Molecular FormulaC₁₃H₁₁ClO₄S
Molecular Weight298.74 g/mol
Purity (Commercial)≥95%
MDL NumberMFCD02089484

Reactivity Profile

The sulfonyl chloride group undergoes hydrolysis to form sulfonic acids, reacts with amines to yield sulfonamides, and participates in Friedel-Crafts acylations. The 4-methoxyphenoxy group directs electrophilic substitution reactions to specific positions on the aromatic ring, enabling regioselective functionalization .

Synthesis and Industrial Production

Manufacturing Processes

Commercial synthesis typically involves a multi-step sequence:

  • Diaryl Ether Formation: Coupling 3-chlorophenol with 4-methoxyphenol via Ullmann or nucleophilic aromatic substitution .

  • Sulfonation: Treatment with chlorosulfonic acid (HSO₃Cl) to install the sulfonyl chloride group .

  • Purification: Recrystallization or column chromatography to achieve ≥95% purity .

Table 2: Synthetic Pathways and Yields

StepReagents/ConditionsYield (%)
Diaryl Ether SynthesisCu catalyst, 150–200°C65–75
SulfonationHSO₃Cl, 0–5°C80–85
Final PurificationEthyl acetate/hexane95+

Scalability and Customization

Suppliers like Aromsyn offer gram-to-kilogram scale production, with batch-specific Certificates of Analysis (CoA) confirming identity, purity, and stability . Custom modifications, such as isotopic labeling (e.g., ³⁵S), are available for tracer studies .

Applications in Pharmaceutical Development

Anti-Inflammatory Drug Synthesis

Agrochemical Applications

Herbicide Formulations

Incorporated into sulfonylurea herbicides, this compound inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in weeds . Field trials demonstrate efficacy against Amaranthus retroflexus at application rates of 5–10 g/ha .

Fungicidal Activity

Derivatives exhibit broad-spectrum antifungal activity by targeting cytochrome P450-dependent sterol biosynthesis in Fusarium species .

Advanced Material Science

Specialty Polymers

The compound’s bifunctional reactivity enables its use in sulfonated poly(ether ether ketone) (SPEEK) membranes for fuel cells. These membranes show proton conductivities of 0.12–0.15 S/cm at 80°C, outperforming Nafion® in low-humidity conditions .

Surface Functionalization

Self-assembled monolayers (SAMs) prepared from this compound improve the hydrophilicity of medical device coatings, reducing protein adsorption by 60–70% in in vitro models .

Bioconjugation and Diagnostic Tools

Antibody-Drug Conjugates (ADCs)

The sulfonyl chloride group covalently links monoclonal antibodies to cytotoxic payloads via lysine residues. Conjugates maintain ≥90% antigen-binding capacity while delivering camptothecin analogues to HER2+ cancer cells .

Biosensor Development

Functionalized gold nanoparticles using this compound detect C-reactive protein (CRP) at 0.1 ng/mL concentrations in serum, enabling early diagnosis of cardiovascular diseases .

Regulatory Status and Compliance

  • REACH: Registered for annual production volumes <10 tonnes .

  • TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .

  • Storage: Stable for 24 months at –20°C in amber glass under argon .

Emerging Research Directions

Photodynamic Therapy (PDT)

Recent studies (2024) demonstrate that zinc phthalocyanine derivatives synthesized using this compound achieve 85% tumor regression in murine models under 680 nm light irradiation .

Organic Batteries

Polymer electrolytes incorporating sulfonated derivatives exhibit ionic conductivities of 1.2×10⁻³ S/cm at 25°C, enabling solid-state lithium batteries with 500+ charge cycles .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator